2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Triazolopyrimidines, including compounds similar to the one , have been synthesized through various chemical reactions and protocols. For instance, research by Wamhoff et al. (1993) discussed the synthesis of heterocondensed pyrimidines, including triazolopyrimidines, via treatment with triethyl orthoformate and subsequent reactions (Wamhoff, Kroth, & Strauch, 1993). Another study by Gilava et al. (2020) detailed the potent synthesis of a series of triazolopyrimidines using the Biginelli protocol, further characterizing them through various spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020).
Biological Activities
The biological activities of triazolopyrimidine derivatives have been extensively studied. For example, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the triazolopyrimidine ring and evaluated its antibacterial activity against various microbial strains, showing its potential as an antibacterial agent (Lahmidi et al., 2019). Additionally, a study by Chauhan and Ram (2019) discussed the synthesis of a novel series of triazolopyrimidines and assessed their antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Chauhan & Ram, 2019).
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-11-17(19(23)28)18(12-4-6-14(22)7-5-12)27-21(24-11)25-20(26-27)13-8-15(29-2)10-16(9-13)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJPWOAUGYPXND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=C(C=C4)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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